2-(Chloromethyl)-4-ethoxybenzo[d]thiazole
Description
Historical Context and Significance of the Benzothiazole (B30560) Nucleus in Chemical Sciences
The benzothiazole scaffold, a bicyclic system featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone of heterocyclic chemistry. mdpi.com Its journey in chemical sciences began in 1887 with the work of A.W. Hoffmann, who first synthesized a derivative of this class. mdpi.com Initially, benzothiazoles gained industrial prominence as vulcanization accelerators for rubber and as components in the synthesis of dyes, such as thioflavin. chemistryjournal.net
The fundamental structure of benzothiazole is a colorless, slightly viscous liquid with the chemical formula C₇H₅NS. chemistryjournal.net This aromatic heterocycle is characterized by its unique reactivity, particularly at the C2 position, which has made it a versatile building block in synthetic chemistry. mdpi.com The fusion of the electron-rich benzene and thiazole rings creates a stable yet reactive molecule that can be readily functionalized, leading to a vast library of derivatives. mdpi.com This inherent versatility has cemented the benzothiazole nucleus as a privileged scaffold in both industrial and academic research.
Benzothiazole Scaffold in Contemporary Medicinal Chemistry Research
In modern research, the benzothiazole nucleus is highly esteemed as a pharmacophore—a core molecular feature responsible for a drug's biological activity. Its derivatives are recognized for their broad and potent pharmacological effects, which has led to their integration into numerous therapeutic agents. jchemrev.comacs.org
The significance of the benzothiazole scaffold in medicinal chemistry is underscored by its presence in several clinically approved drugs. Notable examples include:
Riluzole: A drug used to treat amyotrophic lateral sclerosis (ALS). jchemrev.com
Pramipexole: A dopamine (B1211576) agonist used in the management of Parkinson's disease.
Thioflavin T: A dye used in medical diagnostics, particularly for staining and identifying amyloid plaques associated with Alzheimer's disease. chemistryjournal.net
The structural versatility of the benzothiazole ring allows medicinal chemists to systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties. jchemrev.com This has led to the development of compounds with a wide spectrum of biological activities.
Overview of Research Trajectories for Benzothiazole Derivatives
The diverse biological activities exhibited by benzothiazole derivatives have spurred extensive research across multiple therapeutic areas. jchemrev.comjchemrev.com Current research trajectories are focused on synthesizing novel analogues and evaluating them for a range of pharmacological applications.
Key areas of investigation for benzothiazole derivatives include:
Anticancer Agents: Substituted 2-(4-aminophenyl)benzothiazoles have shown potent and selective activity against various cancer cell lines, including breast, ovarian, and lung cancers. acs.org
Antimicrobial and Antifungal Agents: Many benzothiazole derivatives exhibit significant activity against a range of bacteria and fungi. chemistryjournal.net
Neuroprotective Agents: Following the discovery of Riluzole, research continues into new benzothiazole-based compounds for treating neurodegenerative diseases. jchemrev.com
Anti-inflammatory and Analgesic Agents: The scaffold is a common feature in compounds developed for their anti-inflammatory and pain-relieving properties. mdpi.com
Antiviral Agents: Researchers have explored benzothiazole sulfonamides and other derivatives as potential inhibitors of viruses like HIV. jchemrev.com
Modern synthetic strategies often focus on "green chemistry" principles, utilizing methods like microwave-assisted synthesis to create these compounds efficiently and with less environmental impact. mdpi.com The ongoing exploration of this versatile scaffold promises to yield new and improved therapeutic agents for a variety of diseases. jchemrev.com
As detailed in the introductory note, specific data for "2-(Chloromethyl)-4-ethoxybenzo[d]thiazole" is unavailable in the current body of scientific literature. Therefore, a detailed analysis of its specific synthesis, chemical properties, and research applications cannot be provided.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10ClNOS |
|---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
2-(chloromethyl)-4-ethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNOS/c1-2-13-7-4-3-5-8-10(7)12-9(6-11)14-8/h3-5H,2,6H2,1H3 |
InChI Key |
UMWLGUIITOJWCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloromethyl 4 Ethoxybenzo D Thiazole and Its Precursors/analogs
Classical and Contemporary Approaches to Benzothiazole (B30560) Ring Synthesis
The construction of the benzothiazole ring system is a cornerstone of this synthesis, with several established and modern methods available to chemists.
Hantzsch Thiazole (B1198619) Synthesis and its Variants
While the Hantzsch synthesis is a fundamental method for thiazole ring formation, its direct application to benzothiazoles is less common. The classical Hantzsch synthesis involves the reaction of a-haloketones with thioamides. For benzothiazoles, this would conceptually involve a derivative of o-aminothiophenol. The first description of thiazoles was by Hantzsch and Waber in 1887.
Cyclo-condensation Reactions
Cyclo-condensation reactions represent a widely utilized and versatile strategy for the synthesis of the benzothiazole nucleus. sigmaaldrich.com A prevalent method involves the condensation of 2-aminothiophenols with various carbonyl compounds, such as carboxylic acids, aldehydes, or acyl chlorides. sigmaaldrich.comgoogle.com For instance, the reaction of 2-aminothiophenol (B119425) with a suitable carboxylic acid or its derivative can lead to the formation of a 2-substituted benzothiazole. The use of catalysts like polyphosphoric acid (PPA) or greener alternatives such as silica-supported sodium hydrogen sulfate (B86663) can facilitate this transformation. google.com
A sustainable approach involves the reaction of 2-aminothiophenol and aldehydes under visible light and molecular oxygen, where an in situ-generated disulfide acts as a photosensitizer. researchgate.net This method avoids the need for external photosensitizers, making the process more environmentally friendly. researchgate.net
Palladium-Catalyzed Cyclization Methodologies
Modern synthetic chemistry has seen the emergence of palladium-catalyzed reactions for the construction of heterocyclic systems, including benzothiazoles. These methods often proceed via C-H functionalization and intramolecular C-S bond formation. google.comnih.gov For example, a catalytic system comprising a palladium(II) salt, a copper(I) co-catalyst, and a phase-transfer catalyst can efficiently produce variously substituted benzothiazoles from thiobenzanilides in high yields. google.comnih.gov These palladium-catalyzed approaches offer the advantage of good functional group tolerance. google.comnih.gov
Targeted Synthesis of 2-Substituted Benzothiazoles
The synthesis of the specific target molecule, 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole, requires precise control over the introduction of substituents at positions 2 and 4.
Introduction of the Chloromethyl Group at Position 2
The chloromethyl group can be introduced at the 2-position of the benzothiazole ring through the reaction of a suitable precursor with chloroacetic acid or its derivatives. One common method involves the condensation of 2-aminothiophenol with chloroacetyl chloride. For example, irradiating a mixture of 2-aminobenzenethiol and 2-chloroacetyl chloride in acetic acid in a microwave oven can yield 2-(chloromethyl)-1,3-benzothiazole. Another approach is the reaction of 2-aminobenzenethiol with chloroacetic acid in the presence of a condensing agent like polyphosphoric acid.
A plausible synthetic route to this compound would involve the reaction of 2-amino-3-ethoxyphenol (B7976222) with a suitable sulfur source and a chloromethylating agent.
Strategies for Ethoxy Group Introduction at Position 4
The introduction of an ethoxy group at the 4-position of the benzothiazole ring is a critical step. A key precursor for this is 2-amino-3-ethoxyphenol . The synthesis of this intermediate can be achieved through various methods, including the ethoxylation of a suitably protected aminophenol derivative.
Once 2-amino-3-ethoxyphenol is obtained, it can be subjected to cyclization to form the 4-ethoxybenzothiazole core. One potential pathway is the reaction with a thiocyanate (B1210189) salt in the presence of an oxidizing agent to form a 2-amino-4-ethoxybenzothiazole (B105062) intermediate. This can then be further modified to introduce the chloromethyl group.
Alternatively, a 4-hydroxybenzothiazole derivative could be synthesized first, followed by etherification with an ethylating agent like diethyl sulfate or ethyl iodide in the presence of a base to yield the desired 4-ethoxybenzothiazole.
A proposed synthetic pathway for this compound could start from 2-amino-3-ethoxyphenol. This precursor can be reacted with chloroacetyl chloride. The resulting amide intermediate could then undergo a cyclization reaction, possibly promoted by a dehydrating agent or through a thionation-cyclization sequence, to form the final product.
Multi-step Synthetic Sequences
A plausible multi-step synthesis for this compound originates from commercially available precursors and involves the formation of the key intermediate, 2-amino-4-ethoxythiophenol. The general synthetic approach for 2-substituted benzothiazoles often begins with the condensation of a 2-aminothiophenol with various reagents such as aldehydes, carboxylic acids, or acyl chlorides. ekb.eg
A logical synthetic pathway can be proposed as follows:
Formation of a Substituted Nitroaniline: The synthesis can commence with a suitably substituted benzene (B151609) ring, such as 4-ethoxyaniline. Nitration of this precursor, typically using a mixture of nitric acid and sulfuric acid, would yield 4-ethoxy-2-nitroaniline. The presence of the ethoxy group directs the incoming nitro group primarily to the ortho position relative to the amino group.
Synthesis of the 2-Amino-4-ethoxythiophenol Intermediate: This crucial intermediate can be prepared via several routes. A common industrial method for synthesizing aminothiophenols involves the reaction of an ortho-chloronitrobenzene derivative with sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH). ekb.eg This reaction achieves both the substitution of the chlorine atom with a thiol group and the reduction of the nitro group to an amine in a single process. Alternatively, if starting from 4-ethoxy-2-nitroaniline, a two-step process would be required:
Thiolation: Introduction of a sulfur functionality at the position ortho to the nitro group.
Reduction: The nitro group of the resulting 4-ethoxy-2-nitrothiophenol is then reduced to an amino group. Common reducing agents for this transformation include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation. wikipedia.orgscispace.com The reduction of nitroarenes to the corresponding anilines is a fundamental and widely used transformation in organic synthesis. nih.gov
Final Cyclization Step: The synthesis culminates in the cyclization of 2-amino-4-ethoxythiophenol with chloroacetyl chloride. nih.gov The reaction proceeds via an initial acylation of the nucleophilic amino group by chloroacetyl chloride, followed by an intramolecular cyclization where the thiol group attacks the electrophilic carbonyl carbon. A final dehydration step yields the aromatic benzothiazole ring system, affording the target molecule, this compound. This cyclization is a common method for producing 2-substituted benzothiazoles. ekb.eg
Green Chemistry and Sustainable Synthetic Routes in Benzothiazole Synthesis
In recent years, principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including benzothiazoles, to reduce waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Reactions
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving product yields. mdpi.com The synthesis of benzothiazoles is well-suited to this technology. The condensation of 2-aminothiophenol with various carboxylic acids or acyl chlorides can be completed in minutes under microwave irradiation, compared to several hours required for conventional heating methods. mdpi.com Specifically, the reaction of 2-aminothiophenols with chloroacetyl chloride can be efficiently performed under microwave conditions to yield 2-chloromethyl-benzothiazole derivatives. This protocol is noted for being rapid, efficient, and solvent-free in some cases. mdpi.com
Table 1: Examples of Microwave-Assisted Benzothiazole Synthesis
| Reactants | Catalyst/Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol, Fatty Acids | P₄S₁₀ (catalyst), Solvent-free | 3–4 | High | mdpi.com |
| 2-Aminothiophenol, Benzaldehydes | Glycerol (solvent) | Not specified | Good | |
| 2-Aminothiophenols, Chloroacetyl chloride | Acetic Acid | 10 | High |
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic pathway. ekb.eg Ultrasound irradiation promotes the synthesis of 2-substituted benzothiazoles through the condensation of 2-aminothiophenol with various aldehydes. ekb.eg This method is advantageous due to its mild, often solvent-free and catalyst-free conditions, simple procedure, and rapid reaction times, typically affording products within 20 minutes at room temperature. The benefits of this technique include enhanced reaction rates and high yields.
Table 2: Ultrasound-Assisted Synthesis of Benzothiazole Derivatives
| Reactants | Conditions | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol, Aldehydes | Sulfated tungstate (B81510) (catalyst), Room Temp | Not specified | Excellent | ekb.eg |
| 2-Aminothiophenol, Benzaldehydes | Solvent-free, Catalyst-free, Room Temp | 20 | 65-83 |
Flow Chemistry Applications
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and straightforward scalability. rsc.org The synthesis of benzothiazoles can be adapted to flow reactors, allowing for precise control over reaction parameters and the safe handling of potentially hazardous intermediates. Multi-step sequences, including cyclization reactions, can be performed in a continuous manner. For instance, a flow electrochemical reactor can be used for the catalyst-free synthesis of benzothiazoles from aryl thioamides, demonstrating an improved and scalable method. rsc.org This technology is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates, making it a promising approach for the industrial production of benzothiazole derivatives.
Purification and Isolation Techniques in Benzothiazole Synthesis
The isolation and purification of the final product are critical steps to ensure the desired compound is obtained with high purity. For this compound and related compounds, standard chromatographic and crystallization methods are employed.
Column Chromatography: This is a fundamental technique for the purification of benzothiazole derivatives. The crude reaction mixture is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is used to separate the components based on their differing polarities. orgsyn.org The fractions containing the pure product are collected and the solvent is evaporated.
Recrystallization: To obtain a highly pure crystalline solid, recrystallization is a common and effective method. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure compound crystallizes out of the solution, leaving impurities behind in the mother liquor. The crystals are then collected by filtration. researchgate.net Ethanol is often used for the recrystallization of benzothiazole derivatives. researchgate.net
Solid-Phase Extraction (SPE): For analytical purposes or for removing specific types of impurities, solid-phase extraction can be utilized. This technique uses a solid sorbent to selectively retain either the target compound or the impurities, allowing for their separation. nih.gov It is particularly useful for sample pre-concentration and cleanup from complex matrices like wastewater. nih.govnih.gov
Spectroscopic and Structural Elucidation in Benzothiazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole, distinct signals corresponding to each type of proton are expected. The aromatic protons on the benzo[d]thiazole ring system would typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The ethoxy group would give rise to a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃), with the methylene protons being further downfield due to the deshielding effect of the adjacent oxygen atom. A key singlet for the chloromethyl group (-CH₂Cl) would be anticipated, likely in the range of δ 4.5-5.0 ppm, shifted downfield by the electronegative chlorine atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0 - 8.0 | Multiplet |
| -CH₂Cl | 4.5 - 5.0 | Singlet |
| -O-CH₂- | 3.9 - 4.2 | Quartet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms of the benzothiazole (B30560) ring would resonate in the aromatic region (δ 110-160 ppm). The carbon of the chloromethyl group (-CH₂Cl) would be expected in the range of δ 40-50 ppm. The carbons of the ethoxy group would appear at approximately δ 60-70 ppm for the -O-CH₂- carbon and δ 15-20 ppm for the -CH₃ carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzothiazole C=N | ~160-170 |
| Aromatic Carbons | 110 - 155 |
| -O-C H₂- | 60 - 70 |
| -C H₂Cl | 40 - 50 |
Two-Dimensional NMR Techniques
To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the ethyl group. An HSQC experiment would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing chlorine (with its ³⁵Cl and ³⁷Cl isotopes) and sulfur (with its ³²S, ³³S, and ³⁴S isotopes). Common fragmentation pathways for related structures often involve the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl), leading to significant fragment ions. The fragmentation of the ethoxy group, such as the loss of an ethyl radical (•CH₂CH₃) or an ethoxy radical (•OCH₂CH₃), would also be anticipated.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Description |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - Cl]⁺ | Loss of a chlorine atom |
| [M - CH₂Cl]⁺ | Loss of the chloromethyl group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring is expected in the region of 1600-1650 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The C-O stretching of the ethoxy group would likely produce a strong band around 1200-1250 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group would be found in the lower frequency region, typically between 600 and 800 cm⁻¹.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N Stretch (Thiazole) | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch (Aryl Ether) | 1200 - 1250 |
X-ray Crystallography for Solid-State Structural Determination
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that might be present. This level of detail is invaluable for understanding the solid-state properties of the compound. To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thiazole |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable in the synthesis and characterization of benzothiazole derivatives, enabling the purification of products and the assessment of their purity. For compounds like this compound, a multifaceted chromatographic approach involving thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC) is typically employed. While specific research detailing the chromatographic behavior of this compound is not extensively documented in publicly available literature, the principles and methods can be inferred from studies on closely related benzothiazole and thiazole derivatives.
Thin-layer chromatography serves as a rapid and effective tool for monitoring the progress of reactions leading to the formation of this compound. The purity of the compound can be preliminarily checked by TLC on silica (B1680970) gel plates. nih.gov The choice of the mobile phase is critical for achieving good separation of the product from starting materials and by-products. A common solvent system for related benzothiazole derivatives is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). jyoungpharm.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. khanacademy.org For a compound like this compound, the polarity, and thus the Rf value, will be influenced by the ethoxy and chloromethyl groups.
For the purification of 2-(chloromethyl)benzothiazole derivatives on a larger scale, column chromatography is the method of choice. Silica gel is a commonly used stationary phase for these types of compounds. jyoungpharm.org The selection of the eluent system is guided by preliminary TLC analysis. A gradient of solvents, typically starting with a less polar mixture and gradually increasing the polarity, allows for the effective separation of the desired product from impurities. For instance, a mixture of ethyl acetate and n-hexane has been successfully used for the column chromatographic purification of 2-(chloromethyl)-benzo[d]-thiazole. jyoungpharm.org
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of volatile and thermally stable benzothiazole derivatives. nih.gov For a compound such as this compound, GC-MS analysis could provide information on its purity and confirm its molecular weight. The choice of the GC column is crucial, with fused silica capillary columns coated with a non-polar stationary phase like 5% phenyl methylpolysiloxane being a common choice for separating a wide range of organic compounds. researchgate.net
Table 1: Illustrative TLC Parameters for Benzothiazole Derivatives
| Stationary Phase | Mobile Phase (v/v) | Visualization | Compound Type | Reference |
| Silica Gel 60 F254 | Chloroform:Methanol (9:1) | UV light (254 nm) | 5-Nitroimidazoles (related heterocycles) | researchgate.net |
| Silica Gel | Ethyl acetate:n-hexane | UV light | 2-(chloromethyl)-benzo[d]-thiazole | jyoungpharm.org |
| Silica Gel | Dichloromethane:Ethyl acetate (1:1) | P-anisaldehyde/H2SO4 and heat | Substituted benzimidazoles (related heterocycles) | nih.gov |
Table 2: General HPLC Conditions for Analysis of Benzothiazole Derivatives
| Parameter | Condition | Compound Type | Reference |
| Column | Microbondapak C18 (10 µm) | 2-Mercaptobenzothiazole (B37678) and 2,2'-Dithiobis-benzothiazole | beilstein-journals.org |
| Mobile Phase | THF:Acetonitrile (B52724):Buffer (40:40:20, v/v/v), pH 4.0 | 2-Mercaptobenzothiazole and 2,2'-Dithiobis-benzothiazole | beilstein-journals.org |
| Flow Rate | 1.0 mL/min | 2-Mercaptobenzothiazole and 2,2'-Dithiobis-benzothiazole | beilstein-journals.org |
| Detection | UV at 240 nm | 2-Mercaptobenzothiazole and 2,2'-Dithiobis-benzothiazole | beilstein-journals.org |
| Column | Reversed-phase | Various benzothiazoles | google.com |
| Mobile Phase | Methanol gradient with formic acid | Various benzothiazoles | google.com |
| Detection | ESI-MS | Various benzothiazoles | google.com |
Table 3: Exemplary GC-MS Parameters for Analysis of Benzothiazoles
| Parameter | Condition | Compound Type | Reference |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | Benzothiazoles and UV filters | nih.gov |
| Injector Temperature | 280 °C | Benzothiazoles and UV filters | nih.gov |
| Oven Program | 120°C (3 min) to 260°C at 6°C/min, then to 320°C (5 min) at 8°C/min | Benzothiazoles and UV filters | nih.gov |
| Ionization Mode | Electron Impact (EI), 70 eV | Benzothiazoles and UV filters | nih.gov |
| Column | SPB-5 (30 m x 0.25 mm) | Various benzothiazoles | |
| Injector Temperature | 250 °C | Various benzothiazoles | |
| Detector | Flame Ionization Detector (FID) | Various benzothiazoles |
Advanced Derivatization and Functionalization Strategies of the Benzothiazole Scaffold
Diversification at the 2-Position of the Benzothiazole (B30560) Ring
The 2-position of the benzothiazole ring, featuring a reactive chloromethyl group, is a primary site for chemical diversification, allowing for a wide array of molecular elaborations.
Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety
The chloromethyl group at the 2-position of the benzothiazole core is an excellent electrophilic site, readily participating in nucleophilic substitution reactions. The chlorine atom serves as a good leaving group, facilitating the introduction of a wide variety of functional groups through reaction with diverse nucleophiles. This reactivity is a cornerstone for creating libraries of novel benzothiazole derivatives.
Common nucleophiles employed in these reactions include amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. For instance, the reaction with primary or secondary amines yields 2-(aminomethyl)benzothiazoles, while reaction with thiols produces 2-(thiomethyl)benzothiazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and reaction temperature can be optimized to achieve high yields and purity. The versatility of this approach allows for the synthesis of complex molecules with tailored properties.
| Nucleophile | Reagent Example | Product Class |
| Amine | Diethylamine | 2-(Diethylaminomethyl)-4-ethoxybenzo[d]thiazole |
| Thiol | Thiophenol | 2-(Phenylthiomethyl)-4-ethoxybenzo[d]thiazole |
| Alkoxide | Sodium methoxide | 4-Ethoxy-2-(methoxymethyl)benzo[d]thiazole |
| Azide | Sodium azide | 2-(Azidomethyl)-4-ethoxybenzo[d]thiazole |
Formation of Imine and Hydrazone Derivatives
While the 2-chloromethyl group does not directly form imines or hydrazones, it serves as a key precursor for their synthesis through a multi-step pathway. This typically involves the initial conversion of the chloromethyl group into a carbonyl or a hydrazine (B178648) functionality.
One common strategy involves the oxidation of the 2-chloromethyl group to a 2-formylbenzothiazole (an aldehyde). This aldehyde is then a versatile intermediate for condensation reactions.
Imine (Schiff Base) Formation : The 2-formylbenzothiazole derivative can react with primary amines under mild, often acid-catalyzed, conditions to form imines. youtube.com This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the C=N double bond characteristic of an imine. asianpubs.org
Hydrazone Formation : Similarly, reacting the 2-formylbenzothiazole with hydrazine or its derivatives (e.g., phenylhydrazine, thiosemicarbazide) yields hydrazones. organic-chemistry.orgnih.gov These reactions are fundamental in creating compounds with diverse biological and chemical properties. nih.govnih.govnih.gov
An alternative route involves converting the 2-chloromethyl group into a 2-hydrazino functionality. This can be achieved by substitution with hydrazine. researchgate.netchemicalpapers.com The resulting 2-hydrazinobenzothiazole (B1674376) can then be condensed with a wide range of aldehydes and ketones to produce a diverse library of hydrazone derivatives. researchgate.netnih.govnih.gov
Representative Reaction Scheme for Hydrazone Synthesis:
Step 1: Nucleophilic substitution with hydrazine. Step 2: Condensation with an aldehyde (R-CHO).
| Intermediate | Reactant | Product Class |
| 2-Formyl-4-ethoxybenzo[d]thiazole | Primary Amine (R-NH₂) | Imine |
| 2-Formyl-4-ethoxybenzo[d]thiazole | Hydrazine (H₂NNH₂) | Hydrazone |
| 2-Hydrazino-4-ethoxybenzo[d]thiazole | Aldehyde (R-CHO) | Hydrazone |
Incorporating Aromatic and Heteroaromatic Moieties
Attaching aromatic and heteroaromatic groups at the 2-position is a key strategy for modulating the electronic and steric properties of the benzothiazole scaffold. While direct C-H activation or cross-coupling on the 2-methyl group can be challenging, modern synthetic methods provide several effective pathways.
Palladium-Catalyzed Cross-Coupling Reactions : A powerful method for forming C-C bonds involves converting the 2-chloromethylbenzothiazole to a more suitable coupling partner, such as a 2-halobenzothiazole. This derivative can then participate in well-established cross-coupling reactions.
Suzuki-Miyaura Coupling : This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. It is highly valued for its functional group tolerance and readily available reagents. nih.govnih.govresearchgate.net
Stille Coupling : This reaction involves coupling an organotin compound (stannane) with an organic halide, catalyzed by palladium. rsc.org It is particularly useful for synthesizing complex molecules, though the toxicity of tin reagents is a consideration. nih.gov
Arylation via C-H Activation : Another advanced strategy involves the direct arylation of a 2-arylbenzothiazole precursor. nih.govresearchgate.net In this approach, a palladium catalyst can direct the formation of a new C-C bond between the benzothiazole core and an aryl iodide, for example. The benzothiazole nitrogen atom can play a crucial role in coordinating the metal catalyst, facilitating the reaction. nih.gov
Silver-Mediated Reactions : Efficient methods have been developed for the 2-arylation of benzothiazoles using aldehydes in water, mediated by silver. This provides an environmentally benign route to 2-aryl and 2-alkyl substituted benzothiazoles. researchgate.net
These methods enable the synthesis of a wide range of 2-aryl and 2-heteroaryl benzothiazole derivatives, which are of significant interest in materials science and medicinal chemistry.
Modifications at the Benzo-Fused Ring System (Positions 4, 5, 6, 7)
Alterations to the Ethoxy Group at Position 4
The ethoxy group at the C4 position is not merely a passive substituent; it can be chemically modified to introduce new functionalities.
O-Dealkylation : The most significant transformation of the 4-ethoxy group is its cleavage to form the corresponding 4-hydroxybenzothiazole. nih.gov This O-dealkylation is a critical step as it unmasks a phenolic hydroxyl group, which is a versatile handle for further derivatization. This reaction is often accomplished using reagents like boron tribromide (BBr₃) or through enzymatic methods. For instance, cytochrome P450 monooxygenase systems have been shown to perform O-demethylation on similar aromatic methoxy (B1213986) ethers, a process that could be analogous for ethoxy groups. nih.govnih.govresearchgate.net
Further Functionalization of the Hydroxyl Group : Once the 4-hydroxybenzothiazole is formed, the phenolic hydroxyl group can be used in a variety of subsequent reactions. It can be re-alkylated with different alkyl halides to introduce new ether linkages, acylated to form esters, or used in other reactions characteristic of phenols, thereby expanding the chemical space accessible from the parent compound. The synthesis of such 4-hydroxycarbazole (B19958) derivatives has been achieved through methods like the benzannulation of nitroindoles, highlighting the synthetic utility of hydroxylated heterocyclic cores. nih.gov
Introduction of Additional Substituents
Introducing new substituents onto the benzo-fused ring (at positions 5, 6, or 7) is typically achieved through electrophilic aromatic substitution reactions. wisdomlib.org The outcome of these reactions is governed by the directing effects of the existing substituents: the electron-donating 4-ethoxy group and the electron-withdrawing thiazole (B1198619) moiety.
The benzothiazole ring system itself is electron-deficient. wikipedia.org However, the powerful electron-donating nature of the 4-ethoxy group can activate the benzene (B151609) ring towards electrophiles. The regioselectivity of these substitutions is a key consideration.
Electrophilic Aromatic Substitution : Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be used to introduce a range of functional groups. The directing effects of the ethoxy group (ortho-, para-directing) and the deactivating thiazole ring will influence the position of the incoming electrophile. For example, bromination of aminobenzothiazoles has been studied to understand substitution patterns on the benzene ring. rsc.org
C-H Borylation/Functionalization : Modern methods, such as iridium-catalyzed C-H borylation, allow for the regioselective installation of boryl groups onto the benzenoid ring of related heterocyclic systems like 2,1,3-benzothiadiazole. acs.orgdiva-portal.org These boryl groups are exceptionally versatile intermediates that can be converted into a wide array of functionalities through subsequent cross-coupling reactions, providing a powerful tool for late-stage functionalization.
The ability to functionalize the benzo-fused ring is critical for developing derivatives with precisely controlled electronic, steric, and physicochemical properties. mdpi.comnih.gov
Design of Hybrid Benzothiazole Molecules
The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores or functional moieties, has emerged as a powerful strategy in drug discovery and materials science. nih.gov This approach can lead to compounds with enhanced efficacy, novel mechanisms of action, or improved physicochemical properties. The reactive chloromethyl group at the 2-position of the benzothiazole ring makes 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole an ideal precursor for the synthesis of such hybrid molecules.
Thiazole-Linked Heterocyclic Systems
The linkage of a benzothiazole scaffold to other heterocyclic systems, particularly other thiazole rings, can result in molecules with interesting biological profiles. The synthesis of di-, tri-, and tetrathiazole moieties has been reported to yield compounds with significant antimicrobial activity. iaea.org A common synthetic route to these systems involves the reaction of a 2-halomethylthiazole derivative with a nucleophilic species, such as a thiourea (B124793) or an aminothiazole.
For instance, the reaction of this compound with various thiourea derivatives can be envisioned as a straightforward method to introduce a thiazole ring. This reaction, a variation of the classic Hantzsch thiazole synthesis, would proceed via initial S-alkylation of the thiourea by the chloromethyl group, followed by cyclization to form the new thiazole ring. google.comnih.gov The specific reaction conditions, such as the choice of base and solvent, would be crucial for optimizing the yield and purity of the resulting thiazole-linked benzothiazole.
Similarly, the reaction of this compound with aminothiazole derivatives could lead to the formation of N-linked hybrid systems. The nucleophilic amino group of the aminothiazole would displace the chloride, forming a new C-N bond and connecting the two heterocyclic rings. The regioselectivity of this reaction would depend on the specific aminothiazole used and the reaction conditions.
A study on the synthesis of novel ferrocenyl-containing thiazole derivatives from 2-amino-4-ferrocenyl-5-(1H-1,2,4-triazole-1-yl)-1,3-thiazole and substituted benzoyl chlorides provides a conceptual basis for the types of complex structures that can be generated. nih.gov
Fused-Ring Heterocyclic Systems
The construction of fused-ring systems containing the benzothiazole moiety is another important strategy for generating molecular diversity. These rigid, planar structures often exhibit unique electronic properties and can intercalate with biological macromolecules. The synthesis of such systems can be achieved through intramolecular cyclization reactions or intermolecular cycloadditions.
The reactive chloromethyl group of this compound can be utilized to build fused heterocyclic rings. For example, its reaction with a dinucleophile, such as a substituted 2-aminothiophenol (B119425), could lead to the formation of a fused thiazolo[3,2-a]benzimidazole system. The reaction would likely proceed through initial N-alkylation of the 2-aminothiophenol, followed by an intramolecular cyclization involving the thiol group. The regiochemistry of the final fused system would be determined by the substitution pattern on the 2-aminothiophenol.
Furthermore, the synthesis of fused conjugated polymers containing imidazo[2,1-b]thiazole (B1210989) units has been reported through a multicomponent one-pot polymerization. nih.gov This highlights the potential of using suitably functionalized benzothiazole derivatives in the construction of complex, extended π-systems. While not directly involving this compound, this approach provides a blueprint for how this building block could be incorporated into polymeric materials.
Research on the synthesis of tricyclic and bicyclic fused thiazole-2-acetic acid derivatives has also demonstrated the versatility of the thiazole ring in forming complex polycyclic structures with interesting biological activities, including antidepressant and antitubercular properties. nih.gov
Regioselective Synthesis and Isomer Control
In the synthesis of complex molecules, controlling the regioselectivity of reactions is of utmost importance, as different isomers can exhibit vastly different biological activities and physical properties. When functionalizing the this compound scaffold, particularly in the context of creating fused systems, the potential for forming multiple regioisomers exists.
For example, in the reaction of this compound with a substituted 2-aminobenzothiazole (B30445), the initial nucleophilic attack could theoretically occur at either of the nitrogen atoms of the amino group, leading to different isomers. The outcome of such reactions is often influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed (e.g., solvent, temperature, and catalyst).
A study on the reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides demonstrated that the choice of reagent can direct the reaction towards the formation of either benzo[d]imidazo[2,1-b]thiazoles or benzo google.comgoogle.comthiazolo[3,2-a]pyrimidin-4-ones. nih.gov This highlights the possibility of controlling the regiochemical outcome of reactions involving benzothiazole derivatives through careful selection of the reaction parameters.
While specific studies on the regioselective synthesis and isomer control for this compound are not extensively documented in the readily available literature, the principles established for related benzothiazole systems would be directly applicable. Detailed mechanistic studies, including computational modeling, could provide valuable insights into the factors governing the regioselectivity of its reactions, thereby enabling the selective synthesis of desired isomers.
Antimicrobial Activity Studies
Benzothiazole derivatives are recognized for their significant antimicrobial properties, which are often enhanced by specific substitutions on the heterocyclic and benzene rings. nih.govnih.govnih.gov The coordination of benzothiazole ligands with metal ions, such as copper(II), has also been shown to markedly strengthen antimicrobial activity. mdpi.com
The benzothiazole core is a constituent of many compounds with demonstrated antibacterial efficacy. nih.gov Studies show that Gram-positive bacteria are often more susceptible to these derivatives than Gram-negative bacteria. nih.gov For instance, a series of 2-azidobenzothiazoles was tested against a panel of bacteria, with one derivative (compound 2d) showing significant potential against Enterococcus faecalis and Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. dntb.gov.uanih.gov This compound was also found to be more active against Gram-positive strains in general. nih.gov
The nature of the substituent at the C-2 position is crucial. Benzothiazole-guanidinopropanoic acid conjugates have shown potent activity against Salmonella paratyphyi and superior activity over Ciprofloxacin against Pseudomonas aeruginosa. ijper.org Furthermore, some benzothiazole derivatives linked to pyrazolone (B3327878) have exhibited superior activity against S. aureus when compared to standard drugs like ampicillin. nih.gov In another study, newly synthesized thiazole derivatives showed inhibitory effects on Staphylococcus aureus and Streptococcus agalactiae, with MIC values ranging from 25 to 200 µg/ml. researchgate.net The development of benzothiazole scaffold-based DNA gyrase inhibitors has yielded compounds with potent activity against critical Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. acs.org
Table 1: Antibacterial Activity of Selected Benzothiazole/Thiazole Derivatives
| Compound Class | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| 2-Azidobenzothiazole (Compound 2d) | E. faecalis | 8 µg/mL | nih.gov |
| 2-Azidobenzothiazole (Compound 2d) | S. aureus | 8 µg/mL | nih.gov |
| 2-Azidobenzothiazole (Compound 2d) | P. aeruginosa | 64 µg/mL | nih.gov |
| DNA Gyrase Inhibitor (Compound 1) | A. baumannii | 0.5 µg/mL | acs.org |
| DNA Gyrase Inhibitor (Compound 1) | P. aeruginosa | 8 µg/mL | acs.org |
| Thiazole Derivative | S. agalactiae | 25-100 µg/mL | researchgate.net |
The benzothiazole framework is also a key component in the development of novel antifungal agents. nih.gov Derivatives have been synthesized that show a broad spectrum of activity against various fungal pathogens, including systemic fungi and dermatophytes. rsc.org For example, certain C-6 methyl-substituted benzothiazole derivatives have demonstrated potent antifungal activity against Candida albicans. scitechjournals.com The strategic modification of the benzothiazole scaffold can significantly expand the antifungal spectrum of these compounds. rsc.org
One study reported that a benzothiazole derivative, compound 6m, exhibited good inhibitory activity against a wide range of fungi, with its performance against Cryptococcus neoformans and Candida glabrata being superior to the standard drug fluconazole. rsc.org This compound also showed in vivo antifungal efficacy in a C. elegans-C. albicans infection model. rsc.org Other research has focused on synthesizing benzothiazole derivatives that target the fungal enzyme N-Myristoyltransferase (NMT), a promising target for new fungicidal agents. rsc.org Additionally, benzothiazole-phthalimide hybrids have shown notable antifungal effects against Candida species, with MIC values ranging from 16 to 32 µg/mL. nih.gov
The global health challenge of tuberculosis has driven research into new chemotypes, with benzothiazole derivatives emerging as a promising class of anti-tubercular agents. nih.gov These compounds have been shown to be active against Mycobacterium tuberculosis (Mtb), with some demonstrating bactericidal effects. nih.gov
A series of 2-mercaptobenzothiazole (B37678) derivatives were synthesized and evaluated as inhibitors of Mtb type II NADH dehydrogenase (NDH-2), a crucial enzyme in the mycobacterial respiratory pathway. nih.gov Structure-activity relationship studies revealed that alkyl groups on the benzothiazole moiety improved the antitubercular response, highlighting the role of lipophilicity in their mechanism of action. nih.gov Other studies have identified 2-amino benzothiazoles with bactericidal activity against Mtb. biorxiv.org Some of these compounds showed significantly greater activity against intracellular bacteria compared to those cultured aerobically. biorxiv.org Further research on 2-aryl substituted benzothiazoles found that several compounds displayed remarkable antitubercular activity, with MIC values as low as 25 μg/mL against the Mtb H37Rv strain. researchgate.net The development of these compounds is often guided by targeting specific mycobacterial enzymes, such as decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1). nih.gov
Table 2: Antitubercular Activity of Selected Benzothiazole Derivatives
| Compound Class | Target Strain | Activity (MIC) | Source |
|---|---|---|---|
| 2-Aryl Substituted Benzothiazole (Compound 6e) | M. tuberculosis H37Rv | 25 µg/mL | researchgate.net |
| 2-Aryl Substituted Benzothiazole (Compound 6l) | M. tuberculosis H37Rv | 25 µg/mL | researchgate.net |
| Benzothiazolylpyrimidine-5-carboxamide (Compound 7a) | M. tuberculosis H37Rv | 0.08 µM | nih.gov |
| Benzothiazolylpyrimidine-5-carboxamide (Compound 7g) | M. tuberculosis H37Rv | 0.08 µM | nih.gov |
Anticancer Activity Research
Benzothiazoles are recognized as a privileged scaffold in the design of antitumor agents, with a wide range of derivatives reported to have antiproliferative effects against various cancer cell lines. nih.govnih.govnih.govmdpi.com These compounds exert their effects through multiple mechanisms, including the inhibition of critical enzymes and interference with cellular division processes. ijper.orgnih.gov
A key mechanism through which benzothiazole derivatives exhibit their anticancer effects is the modulation of the cell cycle, often leading to cell cycle arrest and apoptosis. nih.gov Several studies have shown that these compounds can halt cancer cell proliferation at specific phases of the cell cycle. For example, certain 1,2,3-triazole benzothiazole derivatives have been found to induce G2/M phase arrest in esophageal cancer cells. nih.gov This arrest is typically associated with changes in the expression levels of cell cycle-related proteins. nih.gov
Similarly, other benzothiazole hybrids have been shown to cause cell cycle arrest in the G2/M phase in lung cancer cells, leading to apoptosis through the activation of caspases. mdpi.com Investigations into 2-substituted benzothiazoles revealed their ability to induce apoptosis in B lymphoma cells by arresting the cell cycle in the G0/G1 phase. nih.gov The ability to interfere with the cell cycle is a crucial aspect of the anticancer potential of benzothiazoles, as the dysregulation of pathways controlling cell cycle progression is a hallmark of cancer. nih.govnih.gov
A significant and well-documented mechanism of action for many anticancer benzothiazole derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, which are dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division, making them a prime target for cancer chemotherapy. nih.gov Benzothiazoles have been developed as novel inhibitors that bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis. mdpi.comnih.gov
For instance, a series of benzothiazoles incorporating a trimethoxyphenyl scaffold were identified as potent tubulin polymerization inhibitors, with one compound (12a) showing an IC50 value of 2.87 μM in an in vitro assay. nih.gov This compound was found to effectively inhibit tubulin polymerization in prostate cancer cells. nih.gov Another study on 1,2,3-triazole benzothiazole derivatives identified a compound (K18) that potently inhibited tubulin polymerization with an IC50 of 0.446 μM and was particularly effective against esophageal cancer cells. nih.gov The design of such molecules often uses a bioisosteric approach to mimic known tubulin inhibitors while improving pharmacological properties. nih.gov These findings establish benzothiazole-based compounds as a promising class of tubulin polymerization inhibitors for cancer therapy. researchgate.netresearchgate.net
Table 3: Tubulin Polymerization Inhibition by Selected Benzothiazole Derivatives
| Compound | Activity (IC50) | Target Cancer Type | Source |
|---|---|---|---|
| Compound 12a (Benzothiazole-trimethoxyphenyl hybrid) | 2.87 µM | Prostate Cancer | nih.gov |
| Compound K18 (1,2,3-Triazole benzothiazole hybrid) | 0.446 µM | Esophageal Cancer | nih.gov |
| Compound 25a (Thiazole hybrid) | 2.1 µM | General | mdpi.com |
An Examination of the Pharmacological Profile of this compound
The following article explores the pharmacological activities of the chemical compound this compound. This analysis is based on available scientific research and is structured to provide a comprehensive overview of its interactions with various biological targets and its potential therapeutic properties.
Pharmacological Investigations and Target Interactions
Other Biological Activities
Antiviral Activities
Thiazole derivatives have emerged as a promising class of antiviral agents. Research into thiazole nucleosides has demonstrated their ability to inhibit the replication of various viruses, including herpes virus and parainfluenza virus. nih.gov Certain 4-substituted-2-thiazole amides have also been identified as potent inhibitors of Chikungunya virus (CHIKV), an alphavirus. nih.gov
Detailed studies on specific thiazole compounds have revealed significant antiviral efficacy. For instance, 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide was identified as an inhibitor of CHIKV with a half-maximal effective concentration (EC₅₀) of 0.6 μM. nih.gov Further optimization led to the discovery of N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, which exhibited a viral titer reduction of 8.7 logs at a 10 μM concentration against CHIKV. nih.gov
Table 1: Antiviral Activity of Selected Thiazole Derivatives
| Compound | Virus | Activity | Reference |
|---|---|---|---|
| 2-β-D-ribofuranosylthiazole-4-carboxamide | Herpes virus, Parainfluenza virus, Rhinovirus | Active inhibitor of guanine (B1146940) nucleotide biosynthesis. | nih.gov |
| 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide | Chikungunya virus (CHIKV) | EC₅₀ = 0.6 μM | nih.gov |
| N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide | Chikungunya virus (CHIKV) | 8.7 log viral titer reduction at 10 μM. | nih.gov |
Antiepileptic/Anticonvulsant Properties
The benzothiazole and thiazole scaffolds are integral to many compounds investigated for antiepileptic and anticonvulsant activity. nih.govbiointerfaceresearch.commdpi.com These derivatives have been evaluated in various preclinical models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. biointerfaceresearch.commdpi.comnih.gov
For example, 2-Amino-6-trifluoromethoxy benzothiazole demonstrated a broad spectrum of anticonvulsant activity, preventing seizures in different animal models. nih.gov Similarly, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives containing a thiazole-related structure showed potent activity in MES and 6 Hz tests. mdpi.com One of the most active compounds from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, had a median effective dose (ED₅₀) of 28.20 mg/kg in the 6 Hz test. mdpi.com Another study highlighted 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one as a particularly active compound in a series of thiazolidin-4-one substituted thiazoles. biointerfaceresearch.com
Table 2: Anticonvulsant Activity of Selected Thiazole and Benzothiazole Derivatives
| Compound/Derivative Class | Seizure Model | Key Findings | Reference |
|---|---|---|---|
| 2-Amino-6-trifluoromethoxy benzothiazole | Sound-induced (DBA/2 mice), Photically-induced (Baboon) | Prevented seizures; ED₅₀ = 7.5 mg/kg in El mice. | nih.gov |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | MES, 6 Hz, scPTZ | Compound 6 showed ED₅₀ of 68.30 mg/kg (MES) and 28.20 mg/kg (6 Hz). | mdpi.com |
| Thiazolidin-4-one substituted thiazoles | MES, scPTZ | Compound PTT6 was the most active derivative in the series. | biointerfaceresearch.com |
| Substituted 1,2,4-thiadiazoles | MES, scPTZ | Most compounds showed protection against MES-induced seizures. | nih.gov |
Antioxidant Activity
Many thiazole derivatives, particularly those incorporating phenolic or catechol moieties, have been synthesized and evaluated for their antioxidant properties. nih.govmdpi.comnih.gov The antioxidant capacity of these compounds is often assessed using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com
Studies have shown that the catechol moiety is a key contributor to the antioxidant activity, regardless of the substituent at position 2 of the thiazole ring. nih.govnih.gov For instance, in one study, a catechol hydrazinyl-thiazole (CHT) derivative demonstrated significantly stronger scavenging activity against DPPH radicals than the reference antioxidants trolox (B1683679) and ascorbic acid, with an IC₅₀ value 3.28 times lower than trolox. mdpi.com Another series of carbazole-based 2,4-disubstituted thiazoles also exhibited notable antioxidant activity, with compound 3b (IC₅₀ 86.33 µM) being more potent than the standard antioxidant Butylhydroxytoluene (BHT). researchgate.net
Antiprotozoal Activities
The thiazole scaffold is a key structural feature in compounds developed for antiprotozoal activity. nih.gov Derivatives of thiazole and thiadiazole have shown promise in combating parasitic infections, including Human African trypanosomiasis (HAT), also known as sleeping sickness, which is caused by the parasite Trypanosoma brucei. mdpi.com
Research into 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives has demonstrated noteworthy in vitro trypanocidal activity. mdpi.com These findings underscore the potential of the broader thiazole chemical class in the development of new treatments for neglected tropical diseases. nih.gov
Peptic Ulcer Inhibitors
The inhibition of cyclooxygenase (COX) enzymes is a key mechanism in both the therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) and the development of side effects like peptic ulcers. nih.gov While non-selective inhibition of both COX-1 and COX-2 can lead to gastric damage, selective COX-2 inhibitors are sought for their potentially improved gastrointestinal safety profile. nih.govnih.gov
In this context, various heterocyclic compounds, including thiazole derivatives, have been investigated as selective COX-2 inhibitors. nih.gov A study on novel 2-thio-diarylimidazoles incorporating a thiazole acetamide (B32628) structure evaluated their inhibitory effects on COX-1 and COX-2 enzymes. One compound in the series showed 88.5% inhibition of COX-2 at a 10 μM concentration, highlighting the potential of such structures to act on enzymes relevant to gastric health and inflammation. nih.gov
Neuroprotective Studies
Derivatives of benzothiazole and thiazole are being actively investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govnih.gov The mechanisms underlying these neuroprotective effects are varied and target different aspects of disease pathology.
One strategy for Alzheimer's disease involves inhibiting the acetylcholinesterase (AChE) enzyme to maintain levels of the neurotransmitter acetylcholine (B1216132). nih.gov A series of 4-(benzo[d]thiazol-2-yl) phenols based on 4-hydroxycoumarin (B602359) were designed and synthesized as AChE inhibitors, with one compound showing strong inhibitory activity (IC₅₀ = 2.7 µM). nih.gov For Parkinson's disease, a series of thiazole sulfonamides demonstrated neuroprotective capabilities against 6-hydroxydopamine (6-OHDA)-induced damage in neuronal cells. nih.gov These compounds were found to improve cell viability, reduce oxidative stress, and prevent mitochondrial dysfunction, potentially through the activation of sirtuin 1 (SIRT1). nih.gov
Investigation of Mechanism of Action (Molecular Level)
The diverse pharmacological activities observed in thiazole and benzothiazole derivatives are rooted in their interactions with various molecular targets. Elucidating these mechanisms is crucial for the development of targeted therapeutic agents.
The antiviral activity of certain thiazole nucleosides has been linked to the inhibition of guanine nucleotide biosynthesis, a critical process for viral replication. nih.gov Other antiviral thiazole derivatives function by blocking the translation of subgenomic viral RNA and the synthesis of viral structural proteins. nih.gov In the context of anticonvulsant activity, proposed mechanisms include the antagonism of excitatory amino acid neurotransmission and the modulation of ion channels, specifically voltage-sensitive sodium and L-type calcium channels. nih.govmdpi.com
For neurodegenerative diseases, the mechanism often involves enzyme inhibition. Benzothiazole derivatives have been shown to act as potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's therapy. nih.gov In models of Parkinson's disease, thiazole sulfonamides are thought to exert their neuroprotective effects by activating SIRT1, a NAD-dependent deacetylase involved in cellular stress resistance and survival. nih.gov Furthermore, the anti-inflammatory potential of some thiazole-containing compounds is attributed to their ability to inhibit COX-1 and COX-2 enzymes. nih.gov
Table 3: Investigated Molecular Mechanisms of Thiazole and Benzothiazole Derivatives
| Pharmacological Activity | Proposed Molecular Mechanism | Key Molecular Target(s) | Reference |
|---|---|---|---|
| Antiviral | Inhibition of nucleotide biosynthesis | Guanine nucleotide biosynthesis pathway | nih.gov |
| Antiviral | Inhibition of viral replication | Subgenomic viral RNA translation | nih.gov |
| Anticonvulsant | Antagonism of excitatory neurotransmission | Excitatory amino acid receptors | nih.gov |
| Anticonvulsant | Modulation of ion channels | Voltage-gated sodium and L-type calcium channels | mdpi.com |
| Neuroprotective (Anti-Alzheimer's) | Inhibition of acetylcholine breakdown | Acetylcholinesterase (AChE) | nih.gov |
| Neuroprotective (Anti-Parkinson's) | Activation of cellular stress resistance pathways | Sirtuin 1 (SIRT1) | nih.gov |
| Anti-inflammatory | Inhibition of prostaglandin (B15479496) synthesis | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | nih.gov |
Ligand-Receptor Interactions
Benzothiazole derivatives have been identified as versatile scaffolds capable of interacting with a variety of biological receptors, leading to a range of pharmacological effects. While direct ligand-receptor binding studies for 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole are not available, research on analogous compounds suggests potential interactions with several key receptor families.
One area of significant interest is the interaction of benzothiazole analogues with dopamine (B1211576) receptors. For instance, a series of novel benzothiazole derivatives have been synthesized and evaluated for their binding affinity to the dopamine D4 receptor (D4R), which is expressed in brain regions associated with cognition and decision-making. nih.gov Several of these analogues demonstrated high binding affinity, with Ki values as low as 6.9 nM, and exhibited significant selectivity over other dopamine receptor subtypes like D2R and D3R. nih.gov These findings suggest that the benzothiazole core can serve as a potent pharmacophore for targeting specific dopamine receptors.
Furthermore, structure-activity relationship (SAR) studies on benzothiazole antagonists for the GPR35 receptor have highlighted the importance of substitutions on the benzothiazole core for receptor binding. nih.gov These studies indicate that modifications at various positions of the benzothiazole ring system can significantly influence the antagonist activity at this receptor. nih.gov Given that this compound possesses substitutions at both the 2 and 4 positions, it is plausible that it could engage with G-protein coupled receptors, although its specific targets and binding affinities remain to be experimentally determined.
The table below summarizes the binding affinities of representative benzothiazole derivatives to illustrate the potential for this class of compounds to interact with various receptors.
| Compound/Derivative | Target Receptor | Binding Affinity (K | Reference |
| Benzothiazole Analogue 16f | Dopamine D4 Receptor (D4R) | ≤ 6.9 nM | nih.gov |
| Benzothiazole 1 (CID1231538) | GPR35 (Antagonist) | IC | nih.gov |
This table presents data from studies on related benzothiazole derivatives to infer the potential ligand-receptor interactions of this compound.
Enzyme Inhibition Studies
The benzothiazole scaffold is a common feature in many enzyme inhibitors, and it is anticipated that this compound could exhibit similar properties. Research on various benzothiazole derivatives has demonstrated their potential to inhibit a range of enzymes implicated in different diseases.
One notable area of investigation is the inhibition of enzymes involved in neurodegenerative disorders. For example, novel benzothiazole derivatives have been designed and synthesized as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are key targets in the treatment of Alzheimer's disease. anadolu.edu.trnih.gov One such derivative, compound 4f , displayed potent inhibitory activity against both AChE and MAO-B with IC50 values of 23.4 nM and 40.3 nM, respectively. anadolu.edu.trnih.gov
In the context of anticancer activity, benzothiazole derivatives have been explored as inhibitors of various enzymes crucial for cancer cell survival and proliferation. These include receptor tyrosine kinases such as VEGFR-2. nih.gov The benzothiazole moiety has been shown to be a promising scaffold for the development of potent VEGFR-2 inhibitors. nih.gov Additionally, some benzothiazole derivatives have been found to act as DNA gyrase inhibitors, which is a critical enzyme for bacterial survival, suggesting potential antibacterial applications. acs.orgacs.org The substitution pattern on the benzothiazole ring, particularly at the C-2 and C-6 positions, has been shown to be a key determinant of the inhibitory activity. benthamscience.com The presence of a chloromethyl group at the C-2 position, as seen in the subject compound, has been associated with anticancer properties in some benzamide-based benzothiazole derivatives. nih.gov
The following table provides examples of the enzyme inhibitory activities of various benzothiazole derivatives.
| Derivative | Target Enzyme | IC | Reference |
| Compound 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | anadolu.edu.trnih.gov |
| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | anadolu.edu.trnih.gov |
| Benzothiazole-2-thiol derivative 42 | HCT-116 cancer cell line | 1.1 µM | nih.gov |
| Benzothiazole derivative 1 | E. coli DNA Gyrase | 0.06 µM | acs.org |
This table showcases the enzyme inhibitory potential of various benzothiazole compounds, providing a basis for the inferred activity of this compound.
Cellular Pathway Modulation
The biological effects of benzothiazole derivatives are often mediated through the modulation of critical cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, studies on related compounds provide insights into its potential mechanisms of action.
A significant body of research points to the ability of benzothiazole derivatives to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). One novel water-soluble benzothiazole derivative, BD926 , was shown to trigger apoptosis in B-lymphoma cells via both mitochondrial and endoplasmic reticulum signaling pathways, which were dependent on ROS production. nih.gov Similarly, another benzothiazole derivative demonstrated antitumor activity in colorectal cancer by promoting ROS accumulation, leading to the loss of mitochondrial transmembrane potential and subsequent apoptosis through the mitochondrial intrinsic pathway. nih.gov
In addition to apoptosis induction, benzothiazole derivatives have been shown to modulate key signaling pathways involved in cell proliferation and inflammation. For instance, a recently developed benzothiazole derivative, B7 , exhibited dual anticancer and anti-inflammatory activities by simultaneously inhibiting the AKT and ERK pathways, which are crucial for cancer cell growth and survival. frontiersin.org This compound also reduced the levels of pro-inflammatory cytokines IL-6 and TNF-α. frontiersin.org Other studies have indicated that benzothiazole derivatives can influence the PI3K/Akt/mTOR pathway, another critical signaling cascade in cancer. frontiersin.org
The table below details the observed effects of representative benzothiazole derivatives on cellular pathways.
| Derivative | Cell Line/Model | Modulated Pathway | Observed Effect | Reference |
| BD926 | Human Ramos B-lymphoma cells | ROS-mediated mitochondrial and endoplasmic reticulum signaling | Induction of apoptosis | nih.gov |
| Unnamed Benzothiazole Derivative | Colorectal tumor cells | ROS–mitochondria-mediated apoptotic pathway | Induction of apoptosis | nih.gov |
| B7 | A431, A549, and H1299 cancer cell lines | AKT and ERK pathways | Inhibition of cell proliferation, reduction of inflammatory cytokines | frontiersin.org |
This table illustrates how various benzothiazole compounds can modulate cellular pathways, suggesting potential mechanisms of action for this compound.
Structure Activity Relationship Sar Studies and Rational Design
Impact of Substituents on the Benzothiazole (B30560) Ring System
The nature, position, and stereochemistry of substituents on the benzothiazole ring profoundly influence the molecule's interaction with biological targets. Key positions for substitution that have been extensively studied include the C2, C4, C5, C6, and C7 positions of the bicyclic ring system.
The substituent at the C2 position of the benzothiazole ring is a primary determinant of its biological activity. The 2-(chloromethyl) group, in particular, serves a dual function that enhances its therapeutic potential.
Firstly, the chloromethyl group is a reactive electrophilic moiety. This reactivity allows the molecule to act as an alkylating agent, capable of forming stable covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of target proteins or on DNA. This covalent modification can lead to irreversible inhibition of enzyme function or disruption of DNA replication, resulting in potent biological effects.
Secondly, the 2-(chloromethyl) group is a versatile synthetic handle. It allows for the straightforward chemical modification and generation of extensive compound libraries. Nucleophilic substitution reactions with various amines, thiols, or alcohols can introduce a wide range of functionalities at the C2-methyl position, enabling fine-tuning of the molecule's properties. For instance, studies on benzothiazole-2-thiol derivatives have shown that linking different heterocyclic amines, such as pyridinyl-2-amine, to the benzothiazole core via a linker derived from a chloromethyl group can yield compounds with potent, broad-spectrum anti-proliferative activities against various human cancer cell lines. nih.gov In one study, a substituted chloromethylbenzamide (B8583163) benzothiazole derivative demonstrated good anti-tumor potential, with IC50 values in the low micromolar range, highlighting the contribution of this functionality to anticancer activity. nih.gov
The presence and nature of alkoxy groups, such as the ethoxy group at the C4 position, are crucial for modulating the pharmacokinetic and pharmacodynamic properties of benzothiazole derivatives. The 4-ethoxy group can influence activity and selectivity through several mechanisms:
Electronic Effects : As an electron-donating group, the ethoxy substituent increases the electron density of the benzothiazole ring system. This can modulate the reactivity of the scaffold and its ability to participate in key binding interactions, such as π-π stacking or cation-π interactions with the target protein.
Steric Hindrance : The bulk of the ethoxy group can provide steric hindrance that may either promote or hinder binding to a target. This can be a critical factor in achieving selectivity for a specific enzyme or receptor isoform over others.
Metabolic Stability : Alkoxy groups can influence the metabolic profile of a compound. They may block sites susceptible to metabolic oxidation, thereby increasing the compound's half-life.
Modifications at other positions of the benzothiazole ring, particularly C5, C6, and C7, have been systematically explored to establish comprehensive SAR. The electronic properties of these substituents are a governing factor in biological activity.
Halogenation : The introduction of halogens, especially fluorine and chlorine, is a common strategy in drug design. A fluorine atom at the C5 or C6 position has been shown to enhance anticancer activity. nih.govfrontiersin.org For example, fluorinated 2-aryl benzothiazoles demonstrated potent activity against breast cancer cell lines. nih.gov Similarly, the presence of a chloro group at the C6 position was found to significantly increase the bioactivity of certain benzothiazole derivatives. frontiersin.org
Electron-Withdrawing Groups : Groups like nitro (NO2) and trifluoromethyl (CF3) have been incorporated to modulate activity. A nitro-substituted benzothiazole derivative, compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine), was found to significantly inhibit the proliferation of multiple cancer cell lines and display anti-inflammatory effects. frontiersin.org
Electron-Donating Groups : While electron-donating groups can be beneficial, their effect is highly position-dependent. For instance, a methoxy (B1213986) group has been shown to increase the anticancer activity of some benzamide (B126) benzothiazole derivatives. nih.gov
The following table summarizes the observed effects of various substituents on the biological activity of the benzothiazole scaffold based on published research.
| Position | Substituent | Effect on Biological Activity | Reference |
| C2 | Pyridinyl-2-amine (linked) | Potent, broad-spectrum anticancer activity | nih.gov |
| C2 | Substituted Benzamide | Good anti-tumor potential | nih.gov |
| C4 | Ethoxy/Methoxy | High antiplasmodial activity | mdpi.com |
| C5 | Fluoro | Enhanced anticancer activity | nih.gov |
| C6 | Chloro | Increased bioactivity (anticancer/anti-inflammatory) | frontiersin.org |
| C6 | Fluoro | Potent anticancer activity | frontiersin.org |
| C6 | Nitro | Significant anticancer and anti-inflammatory activity | frontiersin.org |
Lead Optimization Strategies in Benzothiazole Research
Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a hit compound while minimizing its undesirable characteristics. For benzothiazole derivatives, this process involves an iterative cycle of designing, synthesizing, and screening analogs to improve potency, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.gov
A prominent example of lead optimization in this class is the development of benzothiazole amide analogs as antimycobacterial agents targeting the MmpL3 transporter. nih.govnih.gov Starting from a high-throughput screening hit, researchers employed several strategies:
Iterative Synthesis and Screening : Several hundred analogs were synthesized and tested to improve antibacterial potency and pharmacological properties. nih.gov
Bioisosteric Replacement : The initial lead compound contained an adamantyl group. Replacing this bulky, lipophilic group with various cyclohexyl derivatives and other bicyclic moieties resulted in advanced lead compounds with excellent potency against both tuberculosis and non-tuberculous mycobacteria. nih.gov This strategy successfully improved the compound's properties while maintaining its core binding interactions.
Functional Group Modification : The optimization process involves manipulating functional groups to fine-tune properties. For instance, in the development of antitumor benzothiazoles, a metabolically labile nitro group was replaced with a stable 2,6-dichloro-benzamide moiety, which resulted in a highly potent and biologically stable derivative with excellent in vivo efficacy. nih.gov
These strategies have proven effective in transforming initial benzothiazole hits into promising preclinical candidates with improved efficacy and drug-like properties. nih.govnih.gov
Design Principles for Enhanced Bioactivity and Target Specificity
The rational design of novel benzothiazole derivatives with enhanced bioactivity and target specificity relies on a combination of computational and experimental approaches. The goal is to identify and incorporate key structural features that are essential for interaction with a specific biological target. nih.govthaiscience.info
Pharmacophore Modeling : This computational technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) required for biological activity. A 3D-QSAR study on benzothiazole derivatives as p56lck inhibitors identified a six-point pharmacophore model (AADHRR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings. thaiscience.info Such models serve as valuable templates for designing new molecules with a higher probability of being active and can be used to screen virtual libraries for novel hits. thaiscience.info
Structure-Based Drug Design : When the 3D structure of the target protein is known, structure-based methods can be employed. This involves docking candidate molecules into the active site of the target to predict binding modes and affinities. This approach allows for the design of compounds that fit snugly into the binding pocket and make optimal interactions, thereby enhancing potency and selectivity.
Targeting Specific Cellular States : A modern design principle involves targeting unique conditions within diseased tissues, such as tumor hypoxia. nih.gov Many drug targets are overexpressed in hypoxic cancer cells, providing a strategy for selective targeting. nih.gov Benzothiazole derivatives have been designed to inhibit targets like carbonic anhydrase IX/XII, which are involved in pH regulation and are highly active in hypoxic tumors. nih.govnih.gov
Scaffold Hopping and Hybridization : This involves combining the benzothiazole core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. For example, potent antimitotic agents have been designed by combining structural features of the benzothiazole ring of the tubulin inhibitor MI-181 with moieties from other known tubulin binders like Combretastatin A-4. nih.gov
Correlation between Structural Features and Pharmacological Profiles
For instance, in the context of anticancer activity, 2-phenylbenzothiazoles are recognized as a class of highly potent cytotoxic compounds. mdpi.com The substitution pattern on both the benzothiazole nucleus and the 2-phenyl ring dictates the potency and the specific cancer cell lines against which the compound is most active. The introduction of electron-withdrawing groups, such as halogens, at the C6 position of the benzothiazole ring often correlates with enhanced anticancer activity. frontiersin.org
In the realm of antimycobacterial agents, the target is often the MmpL3 transporter, which is essential for building the mycobacterial cell wall. nih.govacs.org The activity of benzothiazole amides against this target is highly dependent on the nature of the amide substituent. A clear SAR has been established where replacing a bulky adamantyl group with more optimized cyclohexyl derivatives leads to a significant improvement in potency. nih.gov
Furthermore, physicochemical properties play a crucial role. A study analyzing the effect of LogP (a measure of lipophilicity) on the antimycobacterial activity of 2-aminothiazole (B372263) derivatives found a correlation where an increase in LogP, up to a certain point, led to increased activity. researchgate.net However, this relationship is often parabolic, meaning excessive lipophilicity can be detrimental due to poor solubility and non-specific binding. The interplay between hydrophobic and hydrophilic features is critical for a balanced pharmacological profile, ensuring adequate solubility for administration while allowing for effective membrane transport and target engagement. nih.govmdpi.com
Based on a comprehensive search of available scientific literature, specific computational and in-silico research studies focusing solely on the chemical compound 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole are not available. The public domain does not appear to contain detailed molecular docking, QSAR, or molecular dynamics simulation findings for this exact molecule.
Research in this area is typically conducted on series of related compounds to understand structure-activity relationships. While there is extensive research on the broader class of benzothiazole derivatives, the specific data required to populate the requested article outline for "this compound" has not been published.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on this compound.
Computational and in Silico Approaches in Benzothiazole Research
Virtual Screening and Ligand-Based Drug Design
Virtual screening and ligand-based drug design are powerful computational strategies for identifying and optimizing lead compounds. These methods are particularly valuable in the exploration of the vast chemical space of benzothiazole (B30560) derivatives.
Virtual Screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of benzothiazole research, virtual screening has been employed to identify potential inhibitors for a variety of biological targets. For instance, a study focused on designing anticonvulsant agents used virtual screening to assess the binding affinities of 6-substituted 2-aminobenzothiazole (B30445) derivatives to the beta-3 subunit of the GABA-A receptor. jddtonline.info This process involves docking the designed compounds into the receptor's binding site and scoring their interactions to predict potency. jddtonline.info Similarly, virtual screening of benzimidazole (B57391) and benzothiazole derivatives has been used to identify potential inhibitors of Triosephosphate Isomerase from Leishmania mexicana, a key target for anti-leishmanial drugs. nih.gov
The process typically involves the following steps:
Target Selection and Preparation: A biologically relevant target (e.g., an enzyme or receptor) is identified, and its three-dimensional structure is obtained, often from protein databases like the PDB.
Compound Library Preparation: A large database of compounds, which can include commercially available molecules or virtually generated derivatives of a core scaffold like benzothiazole, is prepared for docking.
Molecular Docking: The compounds from the library are computationally "docked" into the active site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand when bound to the receptor.
Scoring and Ranking: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked compound. The compounds are then ranked based on these scores, with the top-ranking hits selected for further experimental validation.
For a hypothetical screening involving 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole, its 3D structure would be docked into a selected target. The software would calculate its binding energy and predict key interactions, such as hydrogen bonds or hydrophobic contacts, which are crucial for stable binding.
| Virtual Screening Target | Benzothiazole Scaffold | Key Findings | Reference |
| GABA-A Receptor (beta-3 subunit) | 6-substituted 2-aminobenzothiazole | Identification of derivatives with high predicted binding affinity, suggesting potential anticonvulsant activity. | jddtonline.info |
| L. mexicana Triosephosphate Isomerase | Benzothiazole derivative | Supported the dimer interface of the enzyme as a viable binding site for inhibitor design. | nih.gov |
| VEGFR-2 | 2-aminobenzothiazole hybrids | Bioisosteric replacement of known pharmacophores with the benzothiazole scaffold led to potent inhibitor designs. | nih.gov |
Ligand-Based Drug Design is employed when the three-dimensional structure of the biological target is not known. This approach relies on the principle that molecules with similar structures often exhibit similar biological activities. It uses a set of known active ligands to build a model that predicts the activity of new, untested compounds.
Key methods in ligand-based design include:
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. For the this compound scaffold, a pharmacophore model could be built based on a series of active analogues, highlighting the importance of the ethoxy group as a potential hydrogen bond acceptor and the chloromethyl group for specific steric or electronic interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. These models are used to predict the activity of new derivatives and to guide the optimization of lead compounds. nih.govresearchgate.net For example, 3D-QSAR studies on benzothiazole derivatives as inhibitors of Candida albicans N-myristoyltransferase have provided 3D contour maps that explain how different substituent groups on the benzothiazole ring affect activity, which is crucial for designing more potent inhibitors. nih.gov
The design of novel benzothiazole hybrids as multitargeted-directed ligands for Alzheimer's disease is an example of a ligand-based approach. nih.gov In this research, the benzothiazole core was systematically modified by introducing different linkers and basic amine groups, drawing upon the knowledge of existing ligands for targets like the histamine (B1213489) H3 receptor and cholinesterases. nih.gov
Cheminformatics and Data Analysis in Benzothiazole Discovery
Cheminformatics combines computational and informational techniques to address challenges in chemistry, particularly in drug discovery. It involves the storage, retrieval, and analysis of chemical information to identify patterns and relationships that can guide the design of new molecules.
In the context of benzothiazole research, cheminformatics plays a vital role in analyzing large datasets of compounds to predict their properties and potential as drug candidates. A key application is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models can predict various physicochemical and pharmacokinetic parameters for derivatives like this compound before they are synthesized, saving time and resources.
Commonly predicted parameters include:
QPlogPo/w: The logarithm of the octanol/water partition coefficient, an indicator of lipophilicity.
QPlogS: The predicted aqueous solubility, which is critical for bioavailability.
QPPCaco: Predicted permeability of Caco-2 cells, an indicator of intestinal absorption.
Percent Human Oral Absorption: An estimation of the extent to which a drug is absorbed after oral administration.
CNS Activity: A prediction of whether a compound is likely to cross the blood-brain barrier.
A cheminformatics study on a series of benzothiazole-thiazole hybrids predicted the ADMET properties for 51 analogues, identifying compounds with promising CNS activity and other favorable drug-like properties. biointerfaceresearch.com Such analyses are crucial for filtering out compounds with poor pharmacokinetic profiles early in the discovery process. biointerfaceresearch.com
| Predicted Property | Description | Importance in Drug Discovery |
| QPlogPo/w | Octanol/water partition coefficient | Measures lipophilicity, affecting absorption, distribution, and toxicity. |
| QPlogS | Aqueous solubility | Crucial for formulation and bioavailability. |
| QPPCaco | Caco-2 cell permeability | Predicts absorption across the intestinal wall. |
| % Human Oral Absorption | Percentage of drug absorbed orally | A key parameter for orally administered drugs. |
| CNS | Central Nervous System activity prediction | Indicates potential for blood-brain barrier penetration. |
Furthermore, cheminformatics tools are used in combination with techniques like Density Functional Theory (DFT) to analyze the chemical reactivity of molecules. mdpi.com By calculating properties such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) surfaces, researchers can gain insights into the electronic characteristics of benzothiazole derivatives and how these correlate with their biological activity. mdpi.com This detailed analysis helps in understanding the mechanism of action at a molecular level and in designing compounds with enhanced efficacy.
Future Directions and Emerging Research Avenues
Development of Novel Benzothiazole (B30560) Scaffolds with Diverse Bioactivities
The benzothiazole core is a highly adaptable structure, and its derivatives have demonstrated a remarkable spectrum of biological activities. jchemrev.comjchemrev.com The development of novel benzothiazole scaffolds is a dynamic area of research aimed at discovering compounds with enhanced potency and selectivity against various diseases. nih.gov The inherent reactivity of the C2-chloromethyl group in 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole makes it an ideal precursor for generating extensive libraries of new derivatives. By substituting the chlorine atom with different functional groups, researchers can systematically explore the structure-activity relationships (SAR) and optimize for specific biological targets.
This approach allows for the creation of molecules tailored to exhibit a range of pharmacological effects, building upon the known successes of the benzothiazole family. researchgate.net These activities span multiple therapeutic categories, underscoring the scaffold's versatility.
Table 1: Established Biological Activities of Benzothiazole Derivatives
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibition of tumor growth through various mechanisms, including targeting kinases and tumor hypoxia. nih.gov |
| Antimicrobial | Activity against a wide range of bacteria and fungi, including resistant strains. nih.govresearchgate.net |
| Antitubercular | Specific action against Mycobacterium tuberculosis. nih.gov |
| Anti-inflammatory | Modulation of inflammatory pathways. jchemrev.com |
| Anticonvulsant | Efficacy in models of epilepsy and seizure disorders. jchemrev.com |
| Antiviral | Inhibition of viral replication, including activity against HIV. ijbpas.com |
| Antidiabetic | Potential to modulate blood glucose levels. jchemrev.com |
This table is generated based on data from multiple sources. nih.govjchemrev.comjchemrev.comnih.govnih.govresearchgate.netijbpas.com
Multitargeting Approaches in Drug Discovery
Complex and multifactorial diseases, such as Alzheimer's disease (AD) and cancer, often involve the dysregulation of multiple biological pathways. nih.gov The traditional "one-target, one-molecule" approach has shown limited efficacy for these conditions. This has led to the rise of multi-target-directed ligands (MTDLs), which are single compounds designed to interact with several relevant biological targets simultaneously. nih.gov
The benzothiazole scaffold is well-suited for the design of MTDLs. nih.gov Researchers have successfully developed benzothiazole-based compounds that can, for example, inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the pathology of Alzheimer's disease. nih.gov A novel benzothiazole-piperazine hybrid was recently identified as a potent MTDL against AD by effectively binding to both AChE and amyloid-beta peptides. nih.gov
The structure of this compound provides a strategic anchor point for creating novel MTDLs. By chemically linking other known pharmacophores to its reactive chloromethyl position, it is possible to design hybrid molecules that combine the therapeutic actions of a benzothiazole with those of another agent, potentially leading to synergistic effects and improved treatment outcomes for complex diseases.
Table 2: Examples of Benzothiazole-Based Multi-Target-Directed Ligands (MTDLs)
| Compound Class | Targets | Therapeutic Area |
|---|---|---|
| Benzothiazole-based hybrids | Histamine (B1213489) H3 Receptor (H3R), Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase B (MAO-B) | Alzheimer's Disease nih.gov |
| Benzothiazole-piperazine hybrids | Acetylcholinesterase (AChE), Amyloid beta-Peptides (Aβ1-42) | Alzheimer's Disease nih.gov |
This table is generated based on data from multiple sources. ijbpas.comnih.govnih.gov
Application of Artificial Intelligence and Machine Learning in Benzothiazole Research
Modern drug discovery is increasingly benefiting from the application of artificial intelligence (AI) and machine learning (ML). researchgate.net These computational tools can analyze vast datasets to identify patterns, predict the biological activity of novel compounds, and screen virtual libraries of millions of molecules in a fraction of the time required for physical screening. researchgate.netnih.gov
In the context of benzothiazole research, AI can accelerate the discovery process significantly. By training ML models on existing data of known benzothiazole derivatives and their biological activities, it becomes possible to predict the therapeutic potential of new, unsynthesized structures. researchgate.net This predictive power allows chemists to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.
For a starting material like this compound, AI can be used to virtually generate a large library of potential derivatives and then screen them for predicted activity against various targets. This in silico approach helps to rationally design new molecules and guide synthetic efforts toward the most promising candidates for treating complex diseases. nih.gov
Exploration of New Therapeutic Areas
While benzothiazole derivatives have established roles in areas like oncology and infectious diseases, ongoing research continues to uncover their potential in new therapeutic applications. nih.govjchemrev.com The structural versatility of the scaffold allows it to be adapted to interact with a wide range of biological targets, opening doors to previously unexplored medical uses. jchemrev.com
Recent investigations have explored benzothiazoles for:
Neurodegenerative Diseases: Beyond Alzheimer's, derivatives are being studied for their potential in diagnosing and treating other neurodegenerative conditions. jchemrev.com
Metabolic Disorders: The scaffold is being investigated for activity against targets like stearoyl-coenzyme A desaturase, relevant to metabolic diseases. jchemrev.com
Rare and Neglected Diseases: Benzothiazoles have shown promise as antileishmanial and antimalarial agents. jchemrev.comjchemrev.com
Derivatives of this compound could be systematically screened against a wide panel of biological assays to identify novel activities. This exploratory approach, combined with the scaffold's known propensity for diverse bioactivity, could lead to breakthroughs in new and challenging therapeutic areas.
Advanced Synthetic Methodologies for Complex Benzothiazole Architectures
The synthesis of benzothiazole derivatives is a well-established field, but there is a continuous drive to develop more efficient, sustainable, and versatile methods. nih.gov Traditional methods often require harsh conditions, but modern approaches focus on green chemistry principles, such as using water as a solvent, employing microwave-assisted synthesis to reduce reaction times, and developing metal-free catalytic systems. mdpi.comnih.gov
These advanced methodologies are crucial for creating complex benzothiazole architectures that may offer unique biological properties. rsc.org While the core of this compound is a relatively simple structure, advanced synthetic techniques can be applied to perform sophisticated modifications at the C2-chloromethyl position. This could involve multi-component reactions or complex coupling strategies to build intricate molecular frameworks that are not accessible through traditional methods. mdpi.com The development of such methodologies not only facilitates the synthesis of novel compounds but also aligns with the growing demand for environmentally friendly chemical processes. nih.govmdpi.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative 4b |
| pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s) |
| Frentizole |
| Pramipexole |
| Thioflavin T |
| Riluzole |
| Penicillin |
| Ceftriaxone |
| Cefotaxime |
| Ampicillin |
| Amoxicillin |
| Myxothiazole |
| Sulfathiazole |
| Ethaboxam |
| Abafungin |
| Ravuconazole |
| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole |
| 2-amino-5-(4-acetylphenylazo)-thiazole |
| 2-amino-4-phenylthiazole |
Q & A
Q. Table 1. Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Thiazole ring formation | 2-Bromo-4-chloroacetophenone, DMSO, 18 hr reflux | 65 | 97 | |
| Etherification | NaH, ethanol, 0°C, 4 hr | 78 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
